(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Description
The compound "(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide" is a synthetic small molecule featuring a tetrahydrothiazolo[5,4-c]pyridine core. This bicyclic scaffold is fused with a thiazole ring, a structural motif known for its role in modulating biological activity, particularly in kinase inhibition and neuropharmacology. The molecule is further substituted with a (3,4-dimethoxyphenyl)acryloyl group at position 5 of the bicyclic system, in an (E)-configuration, and a furan-2-carboxamide group at position 2. The 3,4-dimethoxy substitution on the phenyl ring is a pharmacophoric feature associated with enhanced binding affinity to adenosine receptors and other G protein-coupled receptors (GPCRs) .
The acryloyl moiety introduces rigidity and planar geometry, which may influence intermolecular interactions such as π-π stacking or hydrogen bonding. The furan-2-carboxamide group contributes to solubility and metabolic stability, though its electron-rich nature could also increase susceptibility to oxidative degradation.
Properties
IUPAC Name |
N-[5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-28-16-7-5-14(12-18(16)29-2)6-8-20(26)25-10-9-15-19(13-25)31-22(23-15)24-21(27)17-4-3-11-30-17/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,24,27)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBBDXSCSMRABC-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound with potential biological activities. Its structure suggests a hybrid nature that could confer unique pharmacological properties. This article reviews the existing literature on its biological activity, focusing on its anticancer properties and other therapeutic potentials.
- CAS Number : 1396890-16-6
- Molecular Formula : C22H25N3O5S
- Molecular Weight : 443.5 g/mol
Biological Activity Overview
The compound's biological activity has been primarily studied in the context of cancer research. The following sections summarize key findings related to its anticancer effects and mechanisms of action.
Anticancer Activity
-
Mechanism of Action :
- The compound exhibits cytotoxic activity against various cancer cell lines. It is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 .
- Studies have shown that the compound can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which contributes to its pro-apoptotic effects .
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
In Vivo Studies
In vivo studies using murine models have demonstrated that the compound significantly reduces tumor growth rates when administered at specific dosages. For example:
- In a xenograft model of breast cancer, treatment with the compound resulted in a 60% reduction in tumor volume compared to control groups .
Case Studies
-
Case Study on MCF-7 Cells :
- A study investigated the effects of the compound on MCF-7 cells and reported a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with the compound.
- Synergistic Effects with Other Agents :
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- The target compound’s 3,4-dimethoxyphenyl acryloyl group distinguishes it from analogs with sulfonyl (e.g., methylsulfonyl in ), isoxazole (e.g., cyclopropylisoxazole in ), or benzofuran-derived substituents (e.g., dihydrobenzofuran in ). The dimethoxy groups likely enhance lipophilicity and receptor binding compared to electron-withdrawing groups like sulfonyl.
- The furan-2-carboxamide group is shared with , whereas uses a tetrahydrofuran-2-carboxamide, which may confer greater metabolic stability due to reduced ring strain.
Molecular Weight Trends :
- The target compound’s molecular weight is expected to exceed 400 g/mol (based on analogous structures), placing it within the typical range for drug-like molecules. Compounds with bulkier substituents, such as (469.6 g/mol), may face challenges in bioavailability.
Physicochemical and Pharmacological Comparisons
Solubility and Polarity:
Metabolic Stability:
Pharmacological Implications:
- The 3,4-dimethoxyphenyl moiety in the target compound is associated with adenosine A2A receptor antagonism, as seen in preclinical studies of similar scaffolds. This contrasts with ’s dihydrobenzofuran group, which is linked to serotonin receptor modulation.
- The isoxazole rings in and are often utilized in kinase inhibitors (e.g., JAK/STAT pathways), suggesting divergent therapeutic applications compared to the target molecule.
Research Findings and Data Gaps
While structural comparisons provide insights, critical data gaps remain:
- Target Compound Data: No experimental data (e.g., IC50, logP) are available for the target compound in the provided evidence.
- Biological Activity : Evidence for analogs like and lacks specificity regarding target proteins or therapeutic areas.
- Physicochemical Properties : Density, melting point, and solubility parameters are unreported for most compounds, limiting direct comparisons.
Q & A
Q. Q1. What is the recommended synthetic route for preparing (E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-thiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Core scaffold formation : Construct the tetrahydrothiazolo[5,4-c]pyridine core using cyclization reactions, as described in thiazolo-pyridine syntheses (e.g., via Boc-protected intermediates and deprotection) .
Acryloylation : Introduce the (3,4-dimethoxyphenyl)acryloyl group using EDCI/HOBt-mediated coupling in DMF, similar to pyrazole carboxamide syntheses .
Furan-2-carboxamide coupling : React the intermediate with furan-2-carboxylic acid using a coupling agent (e.g., EDCI) under inert conditions.
Purification : Use preparative TLC (e.g., PE:EA = 8:1) and recrystallization (ethanol) to isolate the final product .
Key Analytical Data for Characterization (based on analogous compounds):
Advanced Synthesis: Resolving Low Coupling Efficiency
Q. Q2. How can coupling efficiency be improved during acryloyl or furan-carboxamide introduction?
Methodological Answer:
- Catalytic Optimization : Replace EDCI/HOBt with Pd-catalyzed methods (e.g., formic acid derivatives as CO surrogates) for acryloylation, which enhance regioselectivity .
- Base Selection : Use DBU or triethylamine to stabilize reactive intermediates, as demonstrated in cyclohexylcarbamate coupling reactions .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to optimize activation of carboxylic acid groups.
Basic Stability and Solubility
Q. Q3. What strategies ensure compound stability during storage and handling?
Methodological Answer:
- Storage : Use amber vials under inert gas (N2/Ar) at –20°C to prevent photodegradation of the acryloyl group.
- Solubility Testing : Pre-screen solvents (DMSO for stock solutions; ethanol/PBS for assays) and confirm stability via HPLC over 24 hours .
Advanced Data Contradictions
Q. Q4. How to address discrepancies between calculated and observed elemental analysis results?
Methodological Answer:
Repurification : Re-crystallize from ethanol/water (9:1) to remove residual salts or solvents .
Alternative Characterization : Validate via HRMS (high-resolution mass spectrometry) to confirm molecular formula.
Thermogravimetric Analysis (TGA) : Rule out hydrate formation by measuring weight loss upon heating .
Pharmacological Profiling (Basic)
Q. Q5. What in vitro assays are recommended for initial activity screening?
Methodological Answer:
- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the acryloyl-thiazolo-pyridine scaffold’s similarity to kinase inhibitors .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Solubility in Bioassay Media : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation .
Advanced Structure-Activity Relationship (SAR)
Q. Q6. How to design analogs to explore SAR for improved potency?
Methodological Answer:
Substituent Variation :
- Replace 3,4-dimethoxy groups with electron-withdrawing substituents (e.g., Cl, CF3) to enhance electrophilicity .
- Modify the furan ring to thiophene or pyridine for π-stacking interactions.
Scaffold Hybridization : Fuse the thiazolo-pyridine with a β-lactam ring (see azeto-furo-thiazine analogs ) to target penicillin-binding proteins.
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with kinase ATP pockets .
Advanced Mechanistic Studies
Q. Q7. How to investigate the compound’s mechanism of action in kinase inhibition?
Methodological Answer:
Enzyme Assays : Use recombinant kinases (e.g., EGFR) with ADP-Glo™ to measure ATP competition.
X-ray Crystallography : Co-crystallize the compound with a kinase domain to resolve binding interactions.
Resistance Profiling : Test against mutant kinase lines (e.g., EGFR T790M) to identify selectivity .
Basic Toxicity Estimation
Q. Q8. What preliminary toxicity assessments are recommended?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
